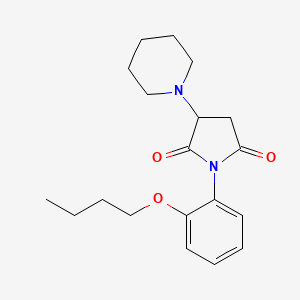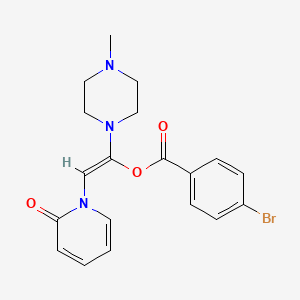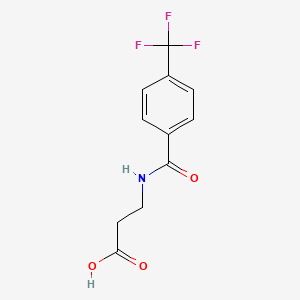
1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure that includes a butoxyphenyl group, a piperidine ring, and a dihydropyrrole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the reaction of a butoxyphenyl derivative with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound.
Scientific Research Applications
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
- 1-(2-ETHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific butoxyphenyl group, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(2-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-13-24-17-10-6-5-9-15(17)21-18(22)14-16(19(21)23)20-11-7-4-8-12-20/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3 |
InChI Key |
JGBUFYRXTRLSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946847.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14946856.png)
![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14946860.png)
![2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14946864.png)

![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)

![2-(4-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazin-1-yl)-N-phenylacetamide](/img/structure/B14946885.png)

![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B14946908.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
